Crystal Conformation: Phenylhydrazone vs. Diphenyl Analog
Single‑crystal X‑ray diffraction of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine reveals a near‑planar arrangement between the furan ring and the methylidenehydrazine plane (dihedral angle 3.4 ± 0.2 °) and a modest twist of the phenylhydrazine phenyl ring (7.1 ± 0.1 ° relative to the C=N‑N plane) [1]. In sharp contrast, the 1,1‑diphenyl analog forces a large dihedral angle between the two phenyl rings attached to the hydrazine nitrogen (86.5 ± 0.1 °) [1]. This conformational divergence alters the molecule's shape, π‑stacking capability, and potential for target‑binding interactions.
| Evidence Dimension | Key dihedral angles (degrees) influencing molecular shape |
|---|---|
| Target Compound Data | Furan–C=N‑N plane: 3.4 ± 0.2 °; phenylhydrazine phenyl–C=N‑N plane: 7.1 ± 0.1 ° |
| Comparator Or Baseline | (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine: angle between the two N‑phenyl rings = 86.5 ± 0.1 ° |
| Quantified Difference | Δ ≈ 79 ° for inter‑phenyl angle; target compound is essentially planar at the furan–hydrazone junction whereas the diphenyl analog is highly twisted. |
| Conditions | X‑ray diffraction, single crystal at 293 K |
Why This Matters
Procurement of the correct phenylhydrazone guarantees a defined conformation that affects docking, crystallisation, and spectroscopic signature; the diphenyl analog provides a fundamentally different spatial presentation.
- [1] ViraScience crystallographic entry for (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine (CCDC deposition). View Source
